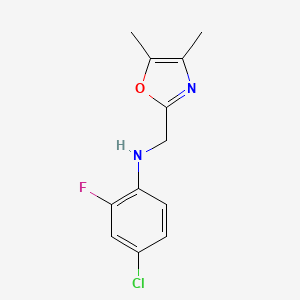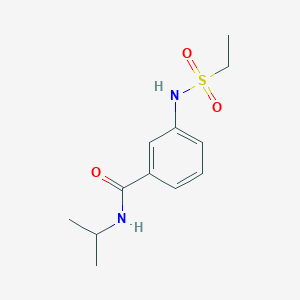
3-(Ethylsulfonamido)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfonamido)-N-isopropylbenzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonamido)-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide, ethylsulfonyl chloride, and isopropylamine.
Formation of Ethylsulfonamido Group: Benzamide is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonamido derivative.
Introduction of Isopropyl Group: The ethylsulfonamido derivative is then reacted with isopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Ethylsulfonamido)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-(Ethylsulfonamido)-N-isopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Ethylsulfonamido)-N-isopropylbenzamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A commonly used antibacterial sulfonamide.
Sulfadiazine: Used in combination with other drugs for treating infections.
Uniqueness
3-(Ethylsulfonamido)-N-isopropylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides. Its combination of an ethylsulfonamido group and an isopropyl group on the benzamide core makes it a valuable compound for further research and development.
特性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
3-(ethylsulfonylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-18(16,17)14-11-7-5-6-10(8-11)12(15)13-9(2)3/h5-9,14H,4H2,1-3H3,(H,13,15) |
InChIキー |
BJKPVEPKUSMTEE-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
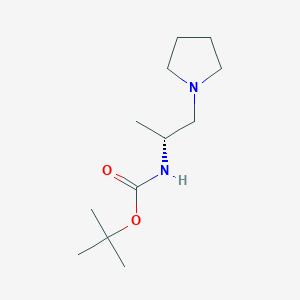
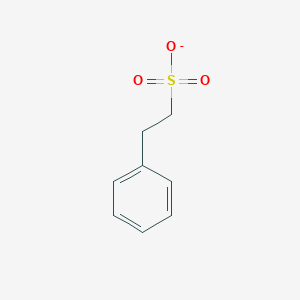
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
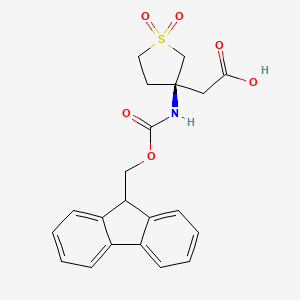
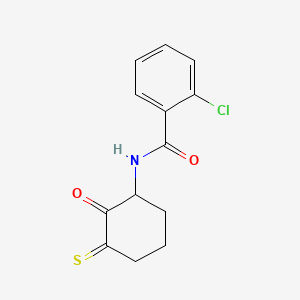

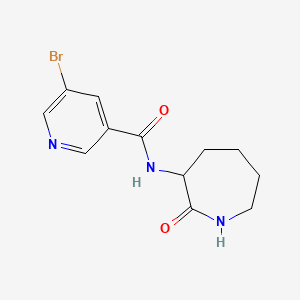
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
